molecular formula C13H17NO2 B3235820 Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate CAS No. 135569-20-9

Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate

Cat. No.: B3235820
CAS No.: 135569-20-9
M. Wt: 219.28 g/mol
InChI Key: YRAFDBGZZIBBLS-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is characterized by a cyclopentane ring substituted with a methyl ester group and a 4-aminophenyl group at the same carbon atom . This structure makes it a valuable synthon and chemical building block in organic and medicinal chemistry research. The primary research value of this compound lies in its use as a key intermediate in the synthesis of more complex molecules. For instance, it is a direct precursor in the preparation of 1-(4-aminophenyl)cyclopentanecarbonitrile, an important chemical with applications in pharmaceutical development . The presence of both an aromatic amine and an ester functional group on a sterically defined cyclopentane backbone provides two distinct sites for further chemical modification, allowing researchers to create diverse compound libraries for biological evaluation . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should handle this product with care and refer to the Safety Data Sheet for proper handling instructions .

Properties

IUPAC Name

methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAFDBGZZIBBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135569-20-9
Record name methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-aminophenyl)cyclopentane-1-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Reactivity Reference ID
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate 4-aminophenyl group at C1 C₁₃H₁₅NO₂ Intermediate for spirocyclic drug candidates (e.g., diazaspiro[4.5]decane derivatives)
Methyl 1-(methylamino)cyclopentanecarboxylate Methylamino group at C1 C₈H₁₅NO₂ Precursor for hydrochloride salts; used in reductive alkylation steps
Methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate 4-chlorophenyl group at C1 C₁₃H₁₅ClO₂ Building block for halogenated aromatics; potential agrochemical intermediates
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate 4-bromophenyl group; cyclohexane ring C₁₄H₁₇BrO₂ Halogenated analog with enhanced lipophilicity; used in cross-coupling reactions
Methyl 3-aminocyclopentanecarboxylate Amino group at C3 (vs. C1) C₇H₁₃NO₂ Altered stereoelectronics; potential for peptide mimetics or chiral catalysts
Methyl 1-[[2,3-difluoro-4-(2-morpholinoethoxy)phenyl]methylideneamino]-cyclopentane-1-carboxylate Difluoro, morpholinoethoxy, and imine groups C₂₄H₃₃F₂N₃O₅ Intermediate for kinase inhibitors; demonstrates fluorine-enhanced binding affinity

Biological Activity

Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is an organic compound with significant biological activity attributed to its unique structural features, particularly the presence of an amino group. This article explores its biological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 135569-20-9

This compound is synthesized through the esterification of 1-(4-aminophenyl)cyclopentane-1-carboxylic acid with methanol, typically under reflux conditions to ensure complete conversion.

The biological activity of this compound is primarily due to its ability to interact with various biological targets through hydrogen bonding, facilitated by the amino group. The ester functionality can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further engage with biological pathways.

Key Mechanisms Include:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with various biological molecules, influencing their structure and function.
  • Hydrolysis : The ester group can be hydrolyzed to release the active carboxylic acid, enhancing bioactivity.
  • Reactivity : The compound can participate in oxidation and reduction reactions, altering its biological profile.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological activities:

  • Inhibition of Enzymatic Activity : Studies have shown that amine-linked compounds often display higher activity compared to their amide counterparts. For instance, a series of related compounds demonstrated notable inhibitory effects in various biological assays .
  • Antitumor Potential : Some derivatives have been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

  • 17β-HSD Type 3 Assay : In a study evaluating a series of compounds for their inhibitory effects on 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), this compound was included in the analysis. It exhibited competitive inhibition with an IC50 value indicating significant potency against this target .
  • Neurodegenerative Disease Models : Compounds structurally related to this compound have been investigated for their potential in treating neurodegenerative diseases by inhibiting mitochondrial complex I, leading to reduced ATP production and increased cell death in affected neuronal cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylateNitro group instead of aminoModerate inhibition in enzymatic assays
Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylateHydroxyl group presentLower activity compared to amino variant
Methyl 1-(4-methylphenyl)cyclopentane-1-carboxylateMethyl substituentLimited bioactivity observed

Q & A

Q. What are the standard synthetic routes for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate?

The synthesis typically involves coupling reactions between cyclopentane-carboxylate precursors and aromatic amines. For example, one method utilizes methyl 1-aminocyclopentane-1-carboxylate derivatives, which react with 4-aminophenyl groups under Mitsunobu or Buchwald-Hartwig conditions. Key steps include:

  • Solvent selection : Ethyl acetate or dichloromethane for solubility and inertness .
  • Coupling agents : Dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to activate carboxyl groups .
  • Purification : Column chromatography or recrystallization to isolate the product (typical yields: 70–85%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H-NMR : Key peaks include the methyl ester singlet (~δ 3.8 ppm) and aromatic protons from the 4-aminophenyl group (δ 6.5–7.2 ppm) .
  • LCMS : Molecular ion peaks at m/z 219.29 [M+H]+ confirm the molecular weight .
  • IR Spectroscopy : Stretching frequencies for the ester carbonyl (~1720 cm⁻¹) and primary amine (~3400 cm⁻¹) .

Q. How do solubility properties influence experimental design?

The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethyl acetate. This necessitates:

  • Reaction solvent choice : Dichloromethane or THF for reactions requiring anhydrous conditions .
  • Biological assays : Use of DMSO stock solutions (<1% v/v) to avoid cytotoxicity in cell-based studies .

Advanced Research Questions

Q. What are the challenges in achieving enantiomeric purity, and what methods address them?

The cyclopentane ring introduces stereochemical complexity. Challenges include:

  • Racemization : Occurs during acidic/basic conditions due to ring strain. Mitigated by using chiral auxiliaries or low-temperature reactions .
  • Resolution techniques : Chiral HPLC (e.g., with amylose-based columns) or enzymatic resolution using lipases to separate enantiomers .

Q. How does steric hindrance from the cyclopentane ring influence reactivity in substitution reactions?

The bulky cyclopentane group:

  • Slows nucleophilic attacks : Observed in SN2 reactions due to restricted backside access.
  • Favors ring-opening reactions : Under strong acidic conditions (e.g., H2SO4), the ring opens to form linear ketones or amines .
  • Computational studies (DFT) predict higher activation energies for substitutions compared to cyclopropane analogs .

Q. How can computational methods predict biological interactions of this compound?

  • Molecular docking : Models interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the 4-aminophenyl group and active-site residues .
  • ADMET predictions : Tools like SwissADME assess bioavailability, showing moderate blood-brain barrier penetration (logP ~2.1) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
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Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate

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